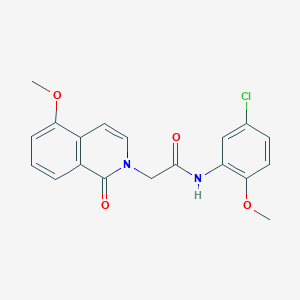

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-25-16-5-3-4-14-13(16)8-9-22(19(14)24)11-18(23)21-15-10-12(20)6-7-17(15)26-2/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOHKDFMYMRDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinolinone Moiety: Starting from a suitable precursor, the isoquinolinone structure can be synthesized through cyclization reactions.

Introduction of the Methoxy and Chloro Groups: Methoxy and chloro substituents can be introduced via electrophilic aromatic substitution reactions.

Formation of the Acetamide Linkage: The final step involves coupling the isoquinolinone derivative with the chloro-methoxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl group in the isoquinolinone moiety can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO4 can be used.

Reduction: Reagents like NaBH4 or LiAlH4 are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could yield alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-Methoxyphenyl)-1-Hexyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide

- Core Structure: Quinoline ring (vs. isoquinoline in the target compound).

- Functional Groups : A hexyl chain at position 1, hydroxy group at position 4, and carboxamide linkage.

- Key Differences: The quinoline scaffold lacks the fused benzene ring orientation of isoquinoline, altering π-π stacking interactions. The hydroxy group may confer hydrogen-bonding capabilities absent in the target compound.

N-(5-Chloro-2-Methoxyphenyl)-2-[4-(4-Fluorophenyl)-2-Oxo-2,3-Dihydro-1H-1,5-Benzodiazepin-1-Yl]Acetamide

- Core Structure: Benzodiazepine ring (vs. isoquinoline).

- Functional Groups : 4-Fluorophenyl substitution on the benzodiazepine.

- Key Differences: The benzodiazepine core introduces a seven-membered ring with nitrogen atoms, enabling distinct binding modes (e.g., GABA receptor interactions).

N-(5-Chloro-2-Methoxyphenyl)-2-(Pyridin-2-Ylthio)Acetamide

- Core Structure: Pyridine-thioether linkage (vs. isoquinoline).

- Functional Groups : Sulfur atom in the thioether group.

- Key Differences: The pyridinylthio moiety introduces sulfur-based reactivity (e.g., susceptibility to oxidation) absent in the target compound. Reduced aromaticity compared to isoquinoline may decrease stacking interactions but improve solubility in polar solvents.

N-(5-Chloro-2,4-Dimethoxyphenyl)-2-(4-Oxo-5,6,7,8-Tetrahydroquinazolin-3(4H)-Yl)Acetamide

- Core Structure: Tetrahydroquinazolinone (vs. dihydroisoquinoline).

- Functional Groups : Additional methoxy group at position 4 of the phenyl ring.

- Key Differences: The tetrahydroquinazolinone core is partially saturated, increasing conformational flexibility compared to the planar isoquinoline.

Structural and Functional Implications

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro-substituted methoxyphenyl group and an isoquinoline moiety. Its molecular formula is , and its molecular weight is approximately 348.79 g/mol. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, thereby modulating biochemical processes.

- Receptor Interaction : It has been shown to interact with various receptors, potentially altering signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed moderate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate potential applications in treating bacterial infections.

Study on Anticancer Effects

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its effects on cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent against cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The results indicated high affinity for the active sites of enzymes involved in tumor progression and inflammation . These insights are crucial for understanding how the compound could be optimized for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.